4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid
Overview
Description
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 2-methylpyrimidine-5-carboxylic acid.
Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with 2-methylpyrimidine-5-carboxylic acid in the presence of a suitable base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and pesticides.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: Researchers study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar structure with a pyridine ring instead of a pyrimidine ring.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group and a boronic acid group.
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure with a thiazole ring instead of a pyrimidine ring.
Uniqueness
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid is unique due to its specific combination of a pyrimidine ring, a trifluoromethyl group, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-7-10(12(19)20)6-17-11(18-7)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAMQTIQRWLHBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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